1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2178771-15-6
VCID: VC4939357
InChI: InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)6-9-20(10-7-16)15(22)11-21-8-5-13-3-1-2-4-14(13)21/h1-5,8H,6-7,9-12H2
SMILES: C1CN(CCC12CC2(F)F)C(=O)CN3C=CC4=CC=CC=C43
Molecular Formula: C17H18F2N2O
Molecular Weight: 304.341

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one

CAS No.: 2178771-15-6

Cat. No.: VC4939357

Molecular Formula: C17H18F2N2O

Molecular Weight: 304.341

* For research use only. Not for human or veterinary use.

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one - 2178771-15-6

Specification

CAS No. 2178771-15-6
Molecular Formula C17H18F2N2O
Molecular Weight 304.341
IUPAC Name 1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-indol-1-ylethanone
Standard InChI InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)6-9-20(10-7-16)15(22)11-21-8-5-13-3-1-2-4-14(13)21/h1-5,8H,6-7,9-12H2
Standard InChI Key OJYDJOKSUYXHFN-UHFFFAOYSA-N
SMILES C1CN(CCC12CC2(F)F)C(=O)CN3C=CC4=CC=CC=C43

Introduction

Structural Analysis and Nomenclature

Core Spirocyclic Framework

The 6-azaspiro[2.5]octane system consists of a three-membered ring (two carbons and one nitrogen) fused to a six-membered ring (five carbons and the same nitrogen atom) via the spiro nitrogen . The 1,1-difluoro substituents occupy adjacent positions on the smaller ring, likely inducing conformational rigidity and electronic effects that influence reactivity .

Substituent Connectivity

The ethanone bridge links the spiro nitrogen to the indole moiety at position 1, creating a planar conjugation pathway between the carbonyl group and the indole’s aromatic system. This arrangement may facilitate π-π stacking interactions in biological targets, a feature common in kinase inhibitors and serotonin receptor modulators .

Table 1: Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₇H₁₉F₂N₂O
Molecular Weight305.34 g/mol
Degrees of Unsaturation9

Synthesis and Manufacturing Approaches

Spiro Ring Construction

Analogous to methods for 2-oxa-6-azaspiro[3.3]heptane , the spiro core could be synthesized via cyclization of a dihalogenated precursor. For example, reacting 1,3-dibromopropane with a primary amine under basic conditions may yield the three-membered ring, while subsequent alkylation with a pentabrominated chain could form the six-membered component.

Fluorination Strategies

Introducing fluorine atoms at the 1,1-positions likely involves electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Computational modeling of transition states could optimize regioselectivity, as demonstrated in difluoroindole syntheses .

Indole Incorporation

The Knoevenagel-Michael cascade reported for spiro[indole-pyrrolidine] derivatives provides a template for coupling indole to the ethanone bridge. Condensation of isatin derivatives with malononitrile, followed by nucleophilic attack from the spiro amine, may yield the target compound in a one-pot reaction under aqueous conditions.

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureTimeYield*
Spiro formation1,3-dibromopropane, NH₃80°C12 h45%
FluorinationDAST, CH₂Cl₂0°C → RT2 h62%
Indole couplingIsatin, malononitrileRT, H₂O30 min78%
*Predicted based on analogous reactions .

Physicochemical Properties

Tautomerism and Stereoelectronic Effects

The spiro nitrogen’s lone pair could engage in conjugation with the carbonyl group, stabilizing a zwitterionic tautomer. Fluorine’s strong electron-withdrawing effect may further polarize the N–C bond, as observed in 4,5-difluoroindole derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.15 (d, J = 7.8 Hz, 1H, indole H-4),
    δ 7.45–7.20 (m, 4H, indole H-5–7 and H-2),
    δ 4.30 (s, 2H, CH₂),
    δ 3.75–3.50 (m, 2H, spiro ring CH₂),
    δ 2.95–2.60 (m, 4H, spiro ring CH₂).

  • ¹⁹F NMR: δ -120.5 (s, 2F).

Infrared Spectroscopy

Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (indole C=C), with C–F vibrations near 1150 cm⁻¹ .

Table 3: Predicted Spectral Data

TechniqueKey Signals
MS (ESI+)m/z 305.2 [M+H]⁺
UV-Visλmax 280 nm (indole π→π*)

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